(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine (R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18014217
InChI: InChI=1S/C16H17N3/c1-11-8-9-14-15(10-11)19(16(18-14)12(2)17)13-6-4-3-5-7-13/h3-10,12H,17H2,1-2H3/t12-/m1/s1
SMILES:
Molecular Formula: C16H17N3
Molecular Weight: 251.33 g/mol

(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine

CAS No.:

Cat. No.: VC18014217

Molecular Formula: C16H17N3

Molecular Weight: 251.33 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine -

Specification

Molecular Formula C16H17N3
Molecular Weight 251.33 g/mol
IUPAC Name (1R)-1-(6-methyl-1-phenylbenzimidazol-2-yl)ethanamine
Standard InChI InChI=1S/C16H17N3/c1-11-8-9-14-15(10-11)19(16(18-14)12(2)17)13-6-4-3-5-7-13/h3-10,12H,17H2,1-2H3/t12-/m1/s1
Standard InChI Key SUVXIQIFHANZHY-GFCCVEGCSA-N
Isomeric SMILES CC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3)[C@@H](C)N
Canonical SMILES CC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3)C(C)N

Introduction

Molecular Architecture and Stereochemical Features

Core Structural Components

The compound’s backbone consists of a benzimidazole ring system fused to a benzene ring, with a methyl group at the 6-position and a phenyl substituent at the 1-position. The ethanamine side chain at the 2-position introduces chirality, with the R-configuration critically influencing its stereoselective interactions. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₆H₁₇N₃
Molecular Weight251.33 g/mol
IUPAC Name(1R)-1-(6-methyl-1-phenylbenzimidazol-2-yl)ethanamine
Canonical SMILESCC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3)C(C)N
Chiral Centers1 (R-configuration)

The benzimidazole core adopts a planar conformation, stabilized by π-π stacking interactions between the aromatic rings. Crystallographic studies of analogous benzimidazole derivatives reveal bond lengths of 1.312–1.358 Å for C–N bonds in the heterocyclic ring, consistent with delocalized electron density . The methyl group at C6 introduces steric effects that modulate solubility and receptor binding, while the phenyl group at N1 enhances lipophilicity .

Stereoelectronic Effects

The R-configuration of the ethanamine side chain creates a distinct spatial arrangement, favoring hydrogen bonding with chiral biological targets. Density functional theory (DFT) calculations on similar compounds predict a dipole moment of ~3.8 Debye, with the amine group acting as a hydrogen bond donor . The methyl group’s position ortho to the benzimidazole nitrogen alters electron distribution, as evidenced by NMR chemical shifts (δ 2.35 ppm for CH₃ inH NMR) .

Synthetic Methodologies and Optimization

Conventional Synthesis Routes

The synthesis typically proceeds via a three-step sequence:

  • Condensation: 4-(1H-benzo[d]imidazol-2-yl)aniline reacts with acetylating agents under acidic conditions to form the ethanamine side chain .

  • Chiral Resolution: Racemic mixtures are separated using chiral chromatography or enzymatic kinetic resolution to isolate the R-enantiomer.

  • Purification: Recrystallization from ethanol yields >95% purity, confirmed by HPLC .

Reaction conditions critically influence yield:

ParameterOptimal ValueYield Impact
Temperature180–200°C+15% efficiency
Catalysto-Phosphoric acid66% yield improvement
SolventGlacial acetic acid78% conversion rate

Advanced Catalytic Approaches

Recent innovations employ asymmetric catalysis to directly synthesize the R-enantiomer. Palladium-catalyzed C–N coupling achieves enantiomeric excess (ee) of 88–92% under mild conditions (80°C, 12 h) . Key advantages include reduced byproducts and scalability for industrial applications.

Pharmacological Profile and Mechanism of Action

Antimicrobial Activity

In vitro studies against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL, outperforming fluoroquinolones by 2–4× . The mechanism involves:

  • DNA gyrase inhibition: Competitive binding to the ATPase domain (Kd = 0.47 µM)

  • Membrane disruption: Increased propidium iodide uptake in treated cells (72% vs. 22% control)

Comparative Analysis with Structural Analogs

The 6-methyl substitution confers unique advantages over related derivatives:

CompoundSubstituentMIC (µg/mL)IC₅₀ (µM)
7-Fluoro analogF at C73228.1
4-Methyl analog CH₃ at C46445.6
6-Methyl (R)-enantiomerCH₃ at C6, R-config812.3

The 6-methyl group enhances membrane permeability (logP = 2.1 vs. 1.7 for 7-Fluoro), while the R-configuration improves target affinity by 40% compared to the S-form .

Computational Modeling and Target Prediction

Molecular docking simulations against kinase targets reveal strong binding to:

  • EGFR (PDB 1M17): ΔG = -9.8 kcal/mol, H-bonds with Met793

  • CDK2 (PDB 1HCL): π-cation interactions with Lys89

Machine learning models predict off-target effects <12% for major cytochrome P450 isoforms, suggesting favorable metabolic stability .

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